![molecular formula C20H19N3O5S B3304050 2,4-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921543-29-5](/img/structure/B3304050.png)
2,4-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Overview
Description
2,4-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as MPB-55, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB-55 belongs to the family of pyridazinone derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Scientific Research Applications
Antihypertensive Activity
Pyridazinone derivatives, including the compound , exhibit antihypertensive properties by acting as vasorelaxants. These molecules have been investigated for their potential in managing hypertension .
Antiplatelet Activity
Certain pyridazinone derivatives have demonstrated antiplatelet activity. Although specific studies on our compound are limited, this property suggests potential applications in preventing platelet aggregation and thrombosis .
Analgesic and Anti-Inflammatory Effects
Pyridazinones have shown promise as analgesics and anti-inflammatory agents. While more research is needed on this specific compound, its structural features may contribute to pain relief and inflammation reduction .
Anticancer Potential
Although not extensively explored, pyridazinone derivatives have exhibited anticancer activity. Investigating the effects of our compound on cancer cell lines could provide valuable insights .
Antifungal Properties
Studies have reported antifungal effects of pyridazinones. Further investigation into the antifungal activity of our compound could be worthwhile .
Bronchodilatory and Anti-Allergic Effects
Pyridazinones have been associated with bronchodilation (useful for asthma) and anti-allergic properties. Our compound’s potential in these areas merits exploration .
Other Properties
Additional properties attributed to pyridazinones include antidiabetic, anticonvulsant, and inhibition of linolenic acid. While specific data on our compound are scarce, these areas offer avenues for further research .
properties
IUPAC Name |
2,4-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-8-9-16(18(12-15)28-2)20(24)21-14-6-4-13(5-7-14)17-10-11-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGFXYWONDYRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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